molecular formula C27H22N4O3 B14973689 N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B14973689
M. Wt: 450.5 g/mol
InChI Key: UEBOYTPXKCHIJS-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxyphenyl group and a pyrazolopyrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Synthesis of the pyrazolopyrazinyl intermediate: This step involves the cyclization of 2-phenylhydrazine with ethyl acetoacetate to form 4-oxo-2-phenylpyrazolo[1,5-a]pyrazine.

    Coupling reaction: The final step involves the coupling of the benzyloxyphenyl intermediate with the pyrazolopyrazinyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The carbonyl groups in the pyrazolopyrazinyl moiety can be reduced to form corresponding alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to modulation of cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride
  • N-(4-chlorophenethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
  • N-[4-(benzyloxy)phenyl]-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide

Uniqueness

N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. Its benzyloxyphenyl group and pyrazolopyrazinyl moiety provide a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C27H22N4O3

Molecular Weight

450.5 g/mol

IUPAC Name

2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C27H22N4O3/c32-26(28-22-11-13-23(14-12-22)34-19-20-7-3-1-4-8-20)18-30-15-16-31-25(27(30)33)17-24(29-31)21-9-5-2-6-10-21/h1-17H,18-19H2,(H,28,32)

InChI Key

UEBOYTPXKCHIJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O

Origin of Product

United States

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